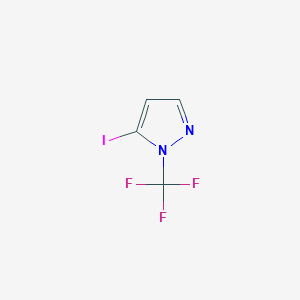
5-iodo-1-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring an iodine atom and a trifluoromethyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-(trifluoromethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of a pyrazole derivative with iodine and a suitable oxidizing agent under controlled conditions. For instance, the reaction of 3-phenyl propargyl amine with iodine can yield 5-iodo-1,4-dihydropyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-iodo-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as fluoride salts, to form 5-fluoropyrazole derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Iodine and Oxidizing Agents: Used for the initial iodination step.
Fluoride Salts: Employed in substitution reactions to replace the iodine atom with a fluorine atom.
Major Products Formed
5-Fluoropyrazole Derivatives: Formed through substitution reactions with fluoride salts.
Aplicaciones Científicas De Investigación
5-iodo-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-iodo-1-(trifluoromethyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by inhibiting lipid peroxidation and reducing inflammation . The specific molecular targets and pathways may vary depending on the application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
5-iodo-1,4-dihydropyrimidine: A related compound with similar iodination chemistry.
5-iodo-1,2,3-triazole: Another heterocyclic compound with an iodine atom at the 5-position.
5-iodo-1,3-dioxin-4-one: A compound with a trifluoromethyl group at the 5-position, used as a versatile building block.
Uniqueness
5-iodo-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both an iodine atom and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C4H2F3IN2 |
|---|---|
Peso molecular |
261.97 g/mol |
Nombre IUPAC |
5-iodo-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C4H2F3IN2/c5-4(6,7)10-3(8)1-2-9-10/h1-2H |
Clave InChI |
YMGGIIBIFCZFDL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


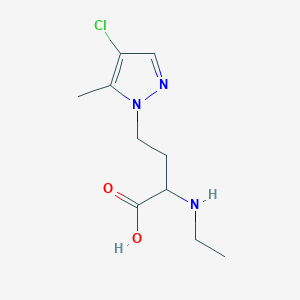
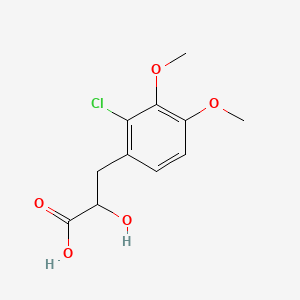
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)

![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)

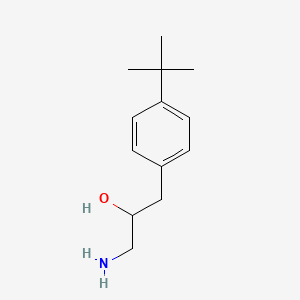

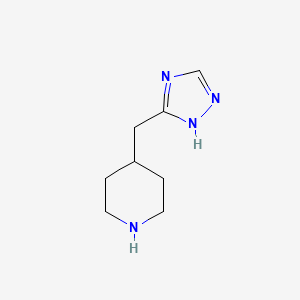
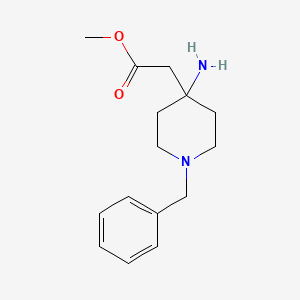
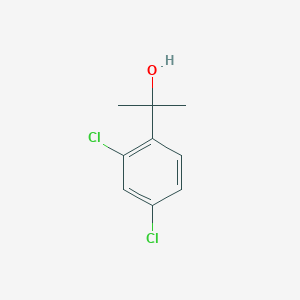
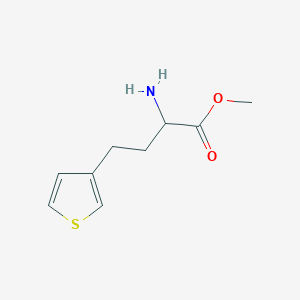
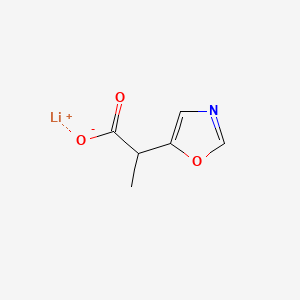
![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
